2,2,2-Trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide
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Overview
Description
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H7F3N4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 5-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds .
Scientific Research Applications
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with active sites on proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N’-(piperazin-2-ylidene)acetohydrazide
- 2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
Uniqueness
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for specialized applications .
Properties
Molecular Formula |
C7H7F3N4O |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H7F3N4O/c1-4-2-12-5(3-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
PNNQEEOVIWUSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
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